3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzodioxole group, an ethyl group, an isopropoxy group, and a trifluoromethyl group attached to the chromen-4-one core structure. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Pharmacokinetics
Similar compounds have been found to inhibit vegfr and p-gp efflux pumps , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Action Environment
The synthesis of similar compounds has been reported to involve conditions such as temperature and the presence of certain reagents , which could potentially influence their action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable benzodioxole derivative and perform a series of reactions to introduce the ethyl, isopropoxy, and trifluoromethyl groups. Key reactions may include:
Friedel-Crafts acylation: to introduce the acyl group.
Nucleophilic substitution: reactions to attach the ethyl and isopropoxy groups.
Electrophilic fluorination: to introduce the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize productivity and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chromen-4-one core can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the chromen-4-one ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like sodium hydride (NaH) and electrophiles like trifluoromethyl iodide (CF₃I) are employed.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Hydroxylated derivatives and other reduced forms.
Substitution: : Substituted chromen-4-ones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Chromen-4-one derivatives: : These compounds share the chromen-4-one core but differ in their substituents.
Benzodioxole derivatives: : Compounds containing the benzodioxole group but lacking the chromen-4-one structure.
Trifluoromethylated compounds: : Other compounds with trifluoromethyl groups but different core structures.
Uniqueness
What sets 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one apart is its combination of multiple functional groups, which provides unique chemical and biological properties
Biological Activity
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, characterized by its unique structural features that combine a chromenone core with a benzo[d][1,3]dioxole moiety. This compound has garnered attention due to its potential biological activities , particularly in the context of cancer and inflammation.
Structural Overview
The compound features:
- Chromone Core : A well-known scaffold in various biologically active molecules.
- Benzo[d][1,3]dioxole Moiety : Recognized for its presence in many natural products with pharmacological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the chromenone structure followed by the introduction of the benzo[d][1,3]dioxole and other substituents. The detailed synthesis pathway is essential for understanding how modifications can influence biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific enzymes and receptors involved in cancer pathways. Its structural components may enhance its efficacy as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with various biological targets could lead to significant therapeutic outcomes in conditions such as cancer and chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Ethylchromone | Lacks benzo[d][1,3]dioxole moiety | Antioxidant properties |
7-Isopropoxyflavone | Similar chromenone structure | Anticancer activity |
2-Hydroxybenzo[d][1,3]dioxole | Contains dioxole but different substituents | Antimicrobial activity |
The unique combination of the chromenone core and the benzo[d][1,3]dioxole moiety in this compound potentially confers distinct biological activities not observed in other similar compounds.
In Vitro Studies
Several studies have evaluated the biological activity of this compound using various in vitro models. For instance:
- Cell Viability Assays : These assays demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells.
In Vivo Studies
Research has also extended to animal models where the anti-inflammatory effects were assessed:
- Animal Models of Inflammation : The compound showed significant reduction in inflammatory markers when administered to models induced with inflammatory agents.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-ethyl-7-propan-2-yloxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O5/c1-4-12-7-14-17(9-16(12)29-11(2)3)30-21(22(23,24)25)19(20(14)26)13-5-6-15-18(8-13)28-10-27-15/h5-9,11H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOORRVRISADQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.